N-(5-chloro-1,3-thiazol-2-yl)propanamide

Beschreibung

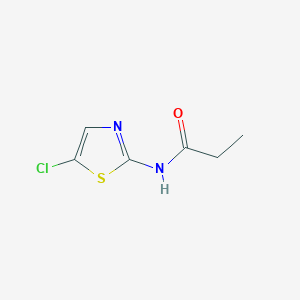

N-(5-Chloro-1,3-thiazol-2-yl)propanamide is a heterocyclic organic compound characterized by a thiazole core substituted with a chlorine atom at the 5-position and a propanamide group at the 2-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties to the molecule. The chloro substituent enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical for biological activity .

Synthetic routes for analogous compounds, such as N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives, involve reacting thiazol-2-amine derivatives with 3-bromopropanoyl chloride in a basic aqueous medium (e.g., 5% Na₂CO₃) to form electrophilic intermediates, which are subsequently coupled with nucleophilic heterocycles like oxadiazole-thiols .

Eigenschaften

CAS-Nummer |

13808-36-1 |

|---|---|

Molekularformel |

C6H7ClN2OS |

Molekulargewicht |

190.65 g/mol |

IUPAC-Name |

N-(5-chloro-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10) |

InChI-Schlüssel |

XMEIPRIOGBNKAJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=C(S1)Cl |

Kanonische SMILES |

CCC(=O)NC1=NC=C(S1)Cl |

Andere CAS-Nummern |

13808-36-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-chloro-2-thiazolylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Vergleich Mit ähnlichen Verbindungen

Alkaline Phosphatase Inhibition

Compounds 8a–h (oxadiazole-thiazole hybrids) exhibit potent alkaline phosphatase (ALP) inhibition, with IC₅₀ values ranging from 1.878 ± 0.07 mM (8d) to 3.112 ± 0.13 mM (8a) . The 4-methylphenyl-substituted derivative (8d) shows the highest activity, attributed to hydrophobic interactions with the enzyme’s active site. In contrast, the nitro group in 8h may introduce steric hindrance, reducing potency despite its electron-withdrawing effects .

The chloro substituent may enhance membrane permeability or modulate electronic effects, but further enzymatic assays are required to confirm this hypothesis.

Tyrosinase Inhibition

Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide), a structurally related thiazole-propanamide, inhibits human tyrosinase (hTYR) with IC₅₀ = 1.1 μM . The dihydroxyphenyl group is critical for chelating copper ions in the enzyme’s active site. In contrast, the chloro substituent in this compound lacks this chelating capability, likely rendering it inactive against hTYR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.